1-Benzyl-4,5-dibromo-2-methyl-imidazole
Description
Significance of Imidazole (B134444) Heterocycles in Medicinal and Materials Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. google.commdpi.com This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. bldpharm.comsigmaaldrich.combiolmolchem.com Its prevalence is due to its unique electronic properties and its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors. nih.gov
In medicinal chemistry, imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. bldpharm.combiolmolchem.com The ability of the imidazole ring to accommodate various functional groups allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. google.com
Beyond medicine, imidazole-based compounds are integral to materials science. They are used as building blocks for ionic liquids, catalysts, and polymers. sigmaaldrich.com Their thermal stability and coordinating properties also make them valuable as ligands in the preparation of metal-organic frameworks (MOFs) and other advanced materials. sigmaaldrich.com
Table 1: Examples of Bioactive Imidazole Derivatives
| Compound Name | Therapeutic Area/Application |
|---|---|
| Clotrimazole | Antifungal |
| Miconazole | Antifungal |
| Ketoconazole | Antifungal |
| Nilotinib | Anticancer (Tyrosine kinase inhibitor) |
| Cimetidine | Anti-ulcer (Histamine H2 receptor antagonist) |
| Dacarbazine | Anticancer |
Overview of Halogenated Imidazole Derivatives as Synthetic Intermediates
The introduction of halogen atoms onto the imidazole core dramatically enhances its utility as a synthetic intermediate. Halogenated imidazoles are key precursors for a variety of organic transformations, most notably palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. researchgate.netmdpi.com
This capability enables the construction of complex, highly substituted imidazole frameworks from simpler, readily available starting materials. For instance, 4(5)-bromo-1H-imidazole can be efficiently coupled with arylboronic acids to form 4(5)-aryl-1H-imidazoles. researchgate.net The presence of multiple halogen atoms, as in di- or tri-bromoimidazoles, opens the door to sequential and regioselective functionalization, providing a modular approach to building libraries of diverse compounds for drug discovery and materials science applications. mdpi.com The reactivity of these halogenated positions can be influenced by the electronic nature of other substituents on the ring and the protecting group on the nitrogen atom. nih.gov
Rationale for Comprehensive Research on 1-Benzyl-4,5-dibromo-2-methyl-imidazole
The compound this compound emerges as a molecule of significant interest due to its specific combination of structural motifs. It combines the synthetic versatility of a dibrominated imidazole core with an N-benzyl group that modulates its solubility and reactivity. This specific arrangement of substituents provides a unique platform for creating complex molecular architectures.
The structure of this compound is characterized by several key features that dictate its chemical behavior:
Dibromination at C4 and C5: The two bromine atoms are the primary reactive sites for functionalization, particularly through metal-catalyzed cross-coupling reactions. mdpi.com The presence of two halogens allows for potential mono- or di-substitution, enabling the synthesis of symmetrically or asymmetrically substituted products.
N-Benzyl Group: The benzyl (B1604629) group at the N1 position serves multiple purposes. It protects the N-H group, preventing unwanted side reactions. Furthermore, its steric bulk and electronic properties can influence the reactivity of the adjacent C2 and C5 positions. The benzyl group generally increases solubility in organic solvents, which is advantageous for synthesis.
C2-Methyl Group: The methyl group at the C2 position is an electron-donating group, which can subtly modulate the electronic density and, therefore, the reactivity of the imidazole ring. It also provides steric hindrance that can influence the regioselectivity of reactions at adjacent positions.
These features combine to make this compound a sterically defined and electronically tuned substrate for further chemical modification.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 1-Benzyl-4,5-dibromo-2-methyl-1H-imidazole |
| Molecular Formula | C₁₁H₁₀Br₂N₂ |
| Molecular Weight | 346.02 g/mol |
| Appearance | (Expected) Solid at room temperature |
| Solubility | (Expected) Soluble in common organic solvents |
The primary synthetic potential of this compound lies in its use as a scaffold in palladium-catalyzed cross-coupling reactions. The two C-Br bonds at the 4- and 5-positions are ideal handles for introducing a wide variety of substituents.
Studies on similarly dihalogenated heterocycles, such as 3,5-dibromo-1-methyl-1H-1,2,4-triazole, have shown that the reactivity of the halogen positions can differ, allowing for selective mono-functionalization under controlled conditions before proceeding to a second coupling reaction. nih.gov This suggests that this compound could be a valuable precursor for the stepwise and regioselective synthesis of 4,5-disubstituted imidazoles.
Potential transformations include:
Suzuki-Miyaura Coupling: Reaction with various aryl- or heteroarylboronic acids to generate 4,5-diaryl- or 4,5-diheteroaryl-imidazole derivatives. researchgate.net
Stille Coupling: Reaction with organostannanes to introduce alkyl, vinyl, or aryl groups. nih.gov
Heck and Sonogashira Couplings: To introduce alkenyl and alkynyl groups, respectively, further diversifying the molecular complexity.
By leveraging these advanced organic transformations, this compound can serve as a versatile starting material for constructing novel compounds with potential applications in medicinal chemistry and materials science.
Compound Index
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10Br2N2 |
|---|---|
Molecular Weight |
330.02 g/mol |
IUPAC Name |
1-benzyl-4,5-dibromo-2-methylimidazole |
InChI |
InChI=1S/C11H10Br2N2/c1-8-14-10(12)11(13)15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
FRZAZAWFNJYANU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyl 4,5 Dibromo 2 Methyl Imidazole
Strategies for Imidazole (B134444) Ring Construction and Functionalization
The formation of the substituted imidazole ring is the foundational step in the synthesis. Various classical and modern organic chemistry methods can be employed to construct the 2-methyl-imidazole core.
The Debus-Radziszewski reaction is a classic and versatile multicomponent reaction for synthesizing substituted imidazoles. wikipedia.org This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgcore.ac.uk For the synthesis of a 2-methyl-imidazole precursor, the reactants would typically be glyoxal (B1671930) (the 1,2-dicarbonyl), acetaldehyde (B116499) (to provide the C2 carbon and the methyl group), and two equivalents of ammonia. core.ac.uk
The reaction mechanism is thought to proceed in two main stages. First, the dicarbonyl (glyoxal) reacts with ammonia to form a diimine intermediate. Subsequently, this diimine condenses with the aldehyde (acetaldehyde). wikipedia.org The process is a powerful example of a one-pot synthesis that forms multiple bonds and builds the heterocyclic core efficiently. ijprajournal.com Modifications of this reaction have been developed to improve yields and broaden the substrate scope, often employing different catalysts or reaction conditions, such as microwave irradiation. ijprajournal.com
Table 1: Components for 2-Methyl-Imidazole Synthesis via Debus-Radziszewski Reaction
| Role | Reactant | Contribution to Final Structure |
|---|---|---|
| 1,2-Dicarbonyl | Glyoxal | C4 and C5 of the imidazole ring |
| Aldehyde | Acetaldehyde | C2 and the attached methyl group |
An alternative strategy involves incorporating the benzyl (B1604629) group during the initial ring formation. This approach utilizes a primary benzylic amine instead of ammonia as one of the nitrogen sources. Various protocols have been developed for the synthesis of N-substituted imidazoles. rsc.org For instance, copper-catalyzed reactions of ketones with benzylamines can construct substituted imidazoles in a single step under mild conditions. researchgate.net
Another approach is the base-promoted, deaminative coupling of benzylamines with nitriles, which can produce 2,4,5-trisubstituted imidazoles in one step. elsevierpure.com While not directly yielding the target 2-methyl derivative, these methods highlight the principle of integrating the N-benzylation step into the primary cyclization, which can be an efficient synthetic strategy. Electrochemically induced synthesis from vinyl azides and benzyl amines represents another modern approach to forming the N-benzyl imidazole core. researchgate.net
Regioselective Bromination of Imidazole Scaffolds
Introducing two bromine atoms specifically at the C4 and C5 positions of the imidazole ring requires control over the regioselectivity of the halogenation reaction. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic substitution, but controlling the extent and position of bromination is crucial.
Direct bromination is a common method for halogenating imidazoles. The high reactivity of the imidazole ring often leads to perbromination. rsc.org However, by carefully selecting the brominating agent and reaction conditions, dibromination at the 4 and 5 positions can be achieved. N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose, offering a milder alternative to molecular bromine (Br₂). rsc.org
For example, the reaction of 2-nitroimidazole (B3424786) with two equivalents of NBS in DMF has been shown to produce 4,5-dibromo-2-nitroimidazole in nearly quantitative yield. rsc.org Similarly, 2-methylimidazole (B133640) can be expected to undergo dibromination under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the bromine electrophile attacks the electron-rich positions of the imidazole ring. The use of solvents like trifluoroacetic acid can sometimes prevent polybromination of moderately deactivated arenes. organic-chemistry.org
Table 2: Examples of Reagents for Direct Bromination
| Brominating Agent | Typical Conditions | Selectivity Notes |
|---|---|---|
| Molecular Bromine (Br₂) | Acetic acid or other polar solvents | Highly reactive, can lead to tri- and polybromination. rsc.orgnih.gov |
| N-Bromosuccinimide (NBS) | DMF, CCl₄, often with a radical initiator or under UV irradiation for different mechanisms. rsc.orgresearchgate.net | Milder than Br₂, allows for more controlled bromination. |
| Tribromoisocyanuric acid (TBCA) | Trifluoroacetic acid | Effective for moderately deactivated arenes, can prevent polybromination. organic-chemistry.org |
Achieving controlled bromination can also be accomplished through sequential halogenation. This strategy involves the introduction of one bromine atom, followed by a second bromination step. The regioselectivity of the first bromination is key. For imidazoles, the reactivity of the C-H bonds is generally C2 > C5 > C4. nih.gov Therefore, to achieve 4,5-dibromination, the C2 position might need to be substituted, as it is in the target molecule (with a methyl group).
The introduction of the first bromine atom can deactivate the ring slightly, influencing the position of the second substitution. By carefully tuning reaction conditions (e.g., temperature, stoichiometry of the brominating agent), it may be possible to isolate a monobrominated intermediate before proceeding to the dibrominated product. researchgate.net Metal-free methods for regioselective halogenation have also been developed, offering environmentally friendly alternatives. nih.gov For instance, tetrabutylammonium (B224687) tribromide (TBATB) has been used for the highly selective bromination of other heterocyclic systems. nih.gov
Introduction of the 1-Benzyl Moiety
The final step in one possible synthetic pathway is the N-alkylation of the dibrominated imidazole core to introduce the benzyl group at the N1 position. This is a standard transformation for nitrogen-containing heterocycles.
The reaction is typically an SN2 substitution, where the imidazole nitrogen acts as a nucleophile, attacking an electrophilic benzyl source like benzyl bromide or benzyl chloride. A base is required to deprotonate the N-H of the imidazole, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). lookchem.com The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common. lookchem.com Phase-transfer catalysts can also be employed to facilitate the reaction in two-phase systems. researchgate.net
Table 3: Typical Conditions for N-Benzylation of Imidazoles
| Benzylating Agent | Base | Solvent | Temperature |
|---|---|---|---|
| Benzyl bromide | Sodium hydride (NaH) | DMF, THF | Room Temperature to mild heating |
| Benzyl chloride | Potassium carbonate (K₂CO₃) | Acetonitrile, Acetone | Reflux |
| Benzyl alcohol | Ph₂PCl/I₂/imidazole system | Dichloromethane | Reflux cdnsciencepub.comresearchgate.net |
This N-alkylation can be performed on the 4,5-dibromo-2-methyl-imidazole intermediate to yield the final target compound, 1-benzyl-4,5-dibromo-2-methyl-imidazole.
Elaboration of the 2-Methyl Substituent
The introduction of the methyl group at the C2 position can be accomplished through various methods, either during the initial ring formation or by functionalization of a pre-existing imidazole core.
One effective strategy for introducing the 2-methyl group is through the reaction of an organometallic reagent with a halogenated imidazole precursor. The C2-proton of an imidazole is the most acidic, making this position susceptible to deprotonation by a strong base like n-butyllithium (BuLi), followed by quenching with an electrophile such as methyl iodide. mdpi.com
Alternatively, if a 2-bromo- or 2-iodo-imidazole derivative is used as the precursor, a halogen-lithium exchange reaction can be performed using an organolithium reagent at low temperatures. The resulting 2-lithioimidazole intermediate can then be reacted with a methylating agent. This approach avoids the issue of competing deprotonation at other sites.
The 2-methyl group can also be installed via the conversion of other functional groups at the C2 position. For example, a 2-carboxyimidazole or its corresponding ester can be reduced to a 2-hydroxymethylimidazole, which can then be further converted to the 2-methylimidazole. This multi-step process offers an alternative route when direct methylation is not feasible. ub.edu Another approach involves the synthesis of NH-imidazoles with an ester moiety at the C2 position, which could potentially be converted to a methyl group through a series of reduction and transformation steps. rsc.org
The regioselectivity of C2-functionalization is rooted in the electronic properties of the imidazole ring. The C2-H bond is significantly more acidic than the C4-H and C5-H bonds, facilitating its selective deprotonation by strong bases to form an imidazol-2-yl anion or an N-heterocyclic carbene (NHC) intermediate. nih.govmdpi.com
In palladium-catalyzed C-H arylation reactions, the addition of copper(I) salts has been shown to alter the regioselectivity from C5 toward the C2 position. nih.gov Mechanistic hypotheses suggest that upon coordination of a transition metal complex to the N3 nitrogen, a base can promote the formation of a C2-metalated intermediate, which then participates in the cross-coupling reaction. nih.govrsc.org This principle of selective C2-metalation can be extended to alkylation reactions, where the generated C2-anion reacts with an alkyl halide. mdpi.com The choice of base, solvent, and any catalytic additives can thus be used to control the site of functionalization on the imidazole core. nih.govnih.gov
Total Synthesis and Step-by-Step Optimization
A plausible total synthesis for this compound would likely commence with 2-methylimidazole. The synthesis would proceed through the following key steps:
Bromination: The 2-methylimidazole core would be subjected to bromination to install bromine atoms at the C4 and C5 positions, yielding 4,5-dibromo-2-methyl-imidazole.
N-Benzylation: The resulting dibromo-intermediate would then undergo N-alkylation with a suitable benzylating agent (e.g., benzyl bromide) under optimized base and solvent conditions to afford the final target compound. nih.gov
Optimization is a critical aspect of the synthesis. For the N-alkylation step, a systematic evaluation of various base-solvent systems is recommended to maximize the yield and purity of the product. nih.gov Parameters such as the molar ratio of reactants, reaction temperature, and time must be carefully controlled. nih.gov HPLC analysis is an effective tool for monitoring the reaction progress and determining the conversion rate, allowing for fine-tuning of the conditions to achieve optimal results. nih.gov
Structural Characterization and Elucidation of 1 Benzyl 4,5 Dibromo 2 Methyl Imidazole
Spectroscopic Techniques for Definitive Structural Confirmation
The combination of NMR and vibrational spectroscopy provides a comprehensive picture of the molecular architecture. While NMR spectroscopy maps out the carbon-hydrogen framework and the connectivity of atoms, vibrational spectroscopy identifies the characteristic functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C, chemists can deduce the chemical environment of each atom and how they are connected.
In the ¹H NMR spectrum of 1-Benzyl-4,5-dibromo-2-methyl-imidazole, distinct signals would be expected for the protons of the benzyl (B1604629) and methyl groups, as well as any protons on the imidazole (B134444) ring, though in this dibromo-substituted case, there are none. The benzyl group would exhibit characteristic signals for its aromatic protons, typically appearing as multiplets in the range of δ 7.2-7.5 ppm. The two methylene protons of the benzyl group (N-CH₂) would likely give rise to a singlet around δ 5.0-5.5 ppm. The methyl protons at the 2-position of the imidazole ring would also produce a singlet, expected to be in the region of δ 2.3-2.6 ppm. The precise chemical shifts are influenced by the electronic effects of the bromine and benzyl substituents on the imidazole ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C₆H₅- | 7.2-7.5 | m |
| N-CH₂- | 5.0-5.5 | s |
| Im-CH₃ | 2.3-2.6 | s |
Note: 's' denotes a singlet and 'm' denotes a multiplet. Data is predicted based on analogous structures.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon of the methyl group (Im-CH₃) would likely appear at the upfield end of the spectrum, around δ 10-15 ppm. The methylene carbon of the benzyl group (N-CH₂) would be expected in the range of δ 45-55 ppm. The carbons of the phenyl ring would produce signals in the aromatic region (δ 125-140 ppm). The imidazole ring carbons would also have characteristic chemical shifts; C2, bonded to the methyl group and two nitrogen atoms, would be significantly downfield, potentially in the range of δ 140-150 ppm. The brominated carbons, C4 and C5, would be expected to have their signals shifted to lower field values compared to an unsubstituted imidazole, likely in the δ 110-125 ppm region.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Im-CH₃ | 10-15 |
| N-CH₂- | 45-55 |
| C4/C5 (Imidazole) | 110-125 |
| C₆H₅ (aromatic) | 125-140 |
| C2 (Imidazole) | 140-150 |
Note: Data is predicted based on analogous structures.
To definitively establish the connectivity between protons and carbons, two-dimensional NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For the benzyl group, it would confirm the connectivity between the ortho, meta, and para protons of the phenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the methylene protons (N-CH₂) and the C2 and C5 carbons of the imidazole ring, as well as the ipso-carbon of the phenyl ring. Correlations between the methyl protons (Im-CH₃) and the C2 and C4 carbons of the imidazole ring would also be crucial for confirming the structure.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The FT-IR spectrum of this compound would display a series of absorption bands characteristic of its structural features. Aromatic C-H stretching vibrations of the benzyl group would be observed above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and phenyl rings would be expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations would likely be found in the 1200-1350 cm⁻¹ range. The presence of the bromine atoms would result in C-Br stretching vibrations at lower frequencies, typically below 800 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | > 3000 | Stretch |
| Aliphatic C-H | < 3000 | Stretch |
| C=N / C=C | 1450-1600 | Stretch |
| C-N | 1200-1350 | Stretch |
| C-Br | < 800 | Stretch |
Note: Data is predicted based on analogous structures.
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The analysis of related methyl-imidazole compounds offers a basis for assigning the expected vibrational frequencies. arizona.edu The Raman spectrum is anticipated to be characterized by distinct bands corresponding to the various functional groups within the molecule.
Key expected vibrational modes include:
Imidazole Ring Vibrations: Stretching and deformation modes of the imidazole ring are expected to appear in the fingerprint region. For related compounds like 1-methylimidazole and 2-methylimidazole (B133640), these vibrations are well-documented. arizona.eduresearchgate.net
Methyl Group Vibrations: Symmetric and asymmetric C-H stretching and bending vibrations of the 2-methyl group would be clearly identifiable.
Benzyl Group Vibrations: Aromatic C-H stretching modes are typically observed above 3000 cm⁻¹. The characteristic ring "breathing" modes of the monosubstituted benzene ring are also expected.
C-Br Stretching: The carbon-bromine stretching vibrations are anticipated at lower frequencies, characteristic of heavy atom bonds.
The depolarization studies of similar molecules, such as 1- and 2-methylimidazole, are crucial for the definitive assignment of symmetric and asymmetric vibrational modes. arizona.edu
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
The electronic transitions of this compound can be investigated using UV-Vis absorption spectroscopy. The spectrum is predicted to be dominated by π → π* transitions originating from the imidazole and benzyl aromatic systems. The stability and charge transfer within the molecule, influenced by its frontier molecular orbitals (HOMO and LUMO), are key determinants of its electronic absorption properties. researchgate.net
The core imidazole ring acts as a chromophore. The attachment of the benzyl group and the bromine atoms as auxochromes is expected to influence the absorption maxima. Specifically, these substituents are likely to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted imidazole. The electronic spectrum of the compound can be simulated using computational methods like time-dependent density functional theory (TD-DFT) to provide a theoretical basis for the observed transitions. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound by providing a highly accurate measurement of its molecular mass. The theoretical exact mass can be calculated from its molecular formula, C₁₁H₁₀Br₂N₂.
Based on the atomic masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N), the expected monoisotopic mass can be determined with high precision. This experimental value from HRMS serves as definitive evidence for the compound's chemical formula, distinguishing it from other potential isomers or compounds with the same nominal mass. PubChem data for related compounds such as 1-benzylimidazole and 1-benzyl-5-bromo-1H-imidazole demonstrate the utility of this technique in providing precise mass data. nih.govnih.gov
Table 1: Calculated Molecular Mass of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀Br₂N₂ |
| Exact Mass (Monoisotopic) | 343.9262 Da |
Note: The exact mass is calculated for the most abundant isotopes, C₁₁H₁₀⁷⁹Br₂N₂. The isotopic pattern in the mass spectrum, showing contributions from ⁷⁹Br and ⁸¹Br, would be a key identifying feature.
Solid-State Structural Analysis by X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive information on the three-dimensional structure of this compound in the solid state. Although specific crystallographic data for the title compound is not available, analysis of closely related structures, such as 1-benzyl-1H-benzimidazole and other substituted benzyl-imidazole derivatives, allows for a robust prediction of its crystallographic parameters and molecular geometry. nih.govresearchgate.net
Determination of Crystal System, Space Group, and Unit Cell Parameters
Based on the analysis of analogous compounds, it is highly probable that this compound crystallizes in a centrosymmetric monoclinic system, a common arrangement for such molecules. researchgate.netniscpr.res.inresearchgate.netelsevierpure.com The space group is likely to be P2₁/c or a similar variant. The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, can be estimated by comparing with known structures.
Table 2: Crystallographic Data for Structurally Related Benzyl-Imidazole Compounds
| Parameter | 1-Benzyl-1H-benzimidazole researchgate.net | 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)...piperazine researchgate.netelsevierpure.com |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 6.2265 (10) | 10.0914 (6) |
| b (Å) | 8.1740 (13) | 11.8919 (7) |
| c (Å) | 20.975 (4) | 15.545 (1) |
| **β (°) ** | 97.839 (2) | 102.321 (6) |
The presence of the two bulky bromine atoms in the title compound would be expected to result in a larger unit cell volume compared to the non-brominated analogues.
Elucidation of Molecular Conformation and Bond Geometries
The molecular conformation of this compound is largely defined by the spatial relationship between the imidazole and benzyl rings. In related structures like 1-benzyl-1H-benzimidazole, the two ring systems are nearly perpendicular to each other, with a dihedral angle of approximately 85.8°. nih.govresearchgate.net This twisted conformation is adopted to minimize steric hindrance between the rings. A similar perpendicular arrangement is expected for the title compound.
Bond lengths and angles within the molecule are predicted to be within the normal ranges for their respective types. researchgate.net The imidazole ring itself is expected to be essentially planar. The geometry around the methylene bridge (—CH₂—) connecting the benzyl and imidazole moieties will be tetrahedral.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing is stabilized by a network of weak intermolecular interactions. Since the N1 position of the imidazole ring is substituted with a benzyl group, classical N-H···X hydrogen bonds are not possible. Instead, the packing will be dominated by other types of interactions.
C-H···Br Hydrogen Bonding: A key interaction expected to influence the crystal packing is weak hydrogen bonding between carbon-bound hydrogen atoms (from the benzyl or methyl groups) and the electronegative bromine atoms on adjacent molecules. The shortest C-H···Br contacts in similar bromide-containing structures are around 2.74 Å. nih.gov
These non-covalent interactions collectively guide the assembly of the molecules into a stable, three-dimensional crystalline lattice.
Chemical Reactivity and Derivatization Studies of 1 Benzyl 4,5 Dibromo 2 Methyl Imidazole
Reactivity of Bromine Substituents on the Imidazole (B134444) Ring
The carbon-bromine bonds at the C4 and C5 positions of the imidazole ring are primary sites for functionalization. The electron-rich nature of the imidazole ring influences the reactivity of these halogens, making them amenable to a variety of transformations, particularly organometallic reactions.
Direct nucleophilic aromatic substitution (SNAr) on halogenated imidazoles typically requires the presence of strong electron-withdrawing groups on the ring to sufficiently activate the substrate towards nucleophilic attack. libretexts.org For 1-Benzyl-4,5-dibromo-2-methyl-imidazole, which lacks potent activating groups like a nitro substituent, the bromine atoms at C4 and C5 are generally unreactive towards direct displacement by common nucleophiles under standard SNAr conditions.
Studies on related polyhalogenated imidazoles have shown that nucleophilic substitution often occurs preferentially at the C2 position, or at halogenated positions activated by an adjacent nitro group. For instance, 1-protected 2,4,5-tribromoimidazoles react with thiolate nucleophiles to displace the C2-bromine atom. rsc.org In other cases, such as with 1-benzyl-5-bromo-4-nitroimidazole, the bromine at C5 is displaced due to activation by the C4-nitro group. rsc.org The absence of such activation in this compound renders its C4 and C5 bromine atoms resistant to direct SNAr reactions, necessitating alternative strategies like metal-catalyzed coupling or halogen-metal exchange for their functionalization.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary strategy for derivatizing this compound at the C4 and C5 positions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromo-imidazole with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The reaction is highly versatile and tolerates a wide range of functional groups. nih.gov By carefully controlling stoichiometry and reaction conditions, it is possible to achieve either selective mono-arylation/alkenylation at one of the bromine positions or a double coupling to functionalize both C4 and C5. mdpi.com
Negishi Coupling: The Negishi reaction couples the dibromo-imidazole with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are typically more reactive than their organoboron counterparts, which can allow for couplings to occur under milder conditions. organic-chemistry.org This method is effective for creating sp²-sp², sp²-sp³, and sp²-sp carbon-carbon bonds. wikipedia.org
Stille Coupling: This reaction utilizes an organostannane (organotin) reagent to couple with the dibromo-imidazole substrate, again catalyzed by palladium. libretexts.org While organotin reagents are toxic, the Stille reaction is known for its tolerance of a broad array of functional groups and is less sensitive to the presence of water than other coupling methods.
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com The choice of reaction often depends on the desired coupling partner and the functional group tolerance required for the specific synthetic target.
Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Catalyst (Typical) | Key Advantages |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Low toxicity of boron reagents, thermal stability, wide availability. organic-chemistry.org |
| Negishi | R-Zn-X | Pd(PPh₃)₄, NiCl₂(dppe) | High reactivity of organozinc reagents, mild reaction conditions. wikipedia.orgyoutube.com |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Broad functional group tolerance, insensitivity to moisture. libretexts.org |
Halogen-metal exchange, typically using an organolithium reagent at low temperatures, is a highly effective method for converting the C-Br bonds into more reactive C-Li intermediates. nih.govtcnj.edu These lithiated species can then be trapped with a wide variety of electrophiles to introduce new functional groups.
Research on polybromoimidazoles has demonstrated the feasibility and regioselectivity of this approach. Specifically, 1-protected 4,5-dibromoimidazoles can be selectively lithiated at the C5 position. For instance, after initial preparation of 1-benzyl-4,5-dibromoimidazole (from its 2,4,5-tribromo precursor), treatment with one equivalent of butyllithium (B86547) (BuLi) results in halogen-metal exchange preferentially at the C5 position, generating the reactive 1-benzyl-4-bromoimidazol-5-yl-lithium intermediate. rsc.org This intermediate can be subsequently quenched with various electrophiles to yield mono-substituted products. rsc.orgmdpi.com
This regioselectivity is attributed to the directing effect of the N1-benzyl group and the greater acidity of the C5 proton relative to the C4 proton in related imidazole systems. The resulting 4-bromo-5-substituted imidazoles can serve as precursors for further functionalization at the remaining C4 position.
Table 2: Electrophilic Quenching of 1-Benzyl-4-bromoimidazol-5-yl-lithium
| Electrophile | Reagent | Product at C5 |
| Formylation | Dimethylformamide (DMF) | -CHO (Aldehyde) rsc.org |
| Carboxylation | Carbon Dioxide (CO₂) | -COOH (Carboxylic Acid) rsc.org |
| Esterification | Methyl Chloroformate (ClCO₂Me) | -CO₂Me (Methyl Ester) rsc.org |
| Sulfenylation | Sulfur (S₈) | -SH (Thiol, after workup) rsc.org |
Reactivity at the Imidazole Nitrogen Atoms (N1 and N3)
The nitrogen atoms of the imidazole ring also present opportunities for chemical modification, although the N1 position is already substituted with a benzyl (B1604629) group.
As the N1 position is blocked, further alkylation or acylation reactions occur at the N3 nitrogen atom. This reaction leads to the formation of a cationic quaternary imidazolium (B1220033) salt. nih.gov Treatment of this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or benzyl bromide, would yield the corresponding 1-benzyl-3-alkyl-4,5-dibromo-2-methyl-1H-imidazol-3-ium halide. researchgate.netresearchgate.net
Similarly, reaction with an acylating agent like an acyl chloride would produce a reactive N-acylimidazolium salt. These salts are potent acylating agents themselves and can be used to transfer the acyl group to other nucleophiles.
The N-benzyl group serves as a common protecting group for the imidazole nitrogen. Its removal is often necessary to access the free NH-imidazole, which can be crucial for biological applications or further synthetic manipulations.
Several methods are available for the debenzylation of N-benzylimidazoles. A common laboratory method is catalytic hydrogenation, which involves treating the compound with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C). This cleaves the benzylic C-N bond to release toluene (B28343) and the desired NH-imidazole.
Alternatively, base-promoted methods have been developed. For example, a mixture of potassium tert-butoxide (KOtBu) and oxygen in dimethyl sulfoxide (B87167) (DMSO) has been shown to efficiently debenzylate a variety of N-benzyl heterocycles, including 1-benzylimidazole. This method offers a non-reductive alternative to catalytic hydrogenation.
Reactivity of the 2-Methyl Group
The methyl group at the C2 position of the imidazole ring is a key site for synthetic modification. Its reactivity is significantly influenced by the electronic nature of the dibrominated imidazole ring and offers pathways for functionalization through both proton abstraction and oxidation-reduction reactions.
Functionalization via Alpha-Proton Abstraction and Condensation Reactions
The protons on the 2-methyl group of this compound are acidic due to the electron-withdrawing nature of the adjacent sp²-hybridized carbon atom within the imidazole ring. This acidity allows for deprotonation by strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to generate a stabilized carbanion. This nucleophilic intermediate can then participate in a variety of condensation reactions with electrophilic partners.
This method provides a direct route to introduce diverse functional groups at the 2-position, extending the carbon skeleton and enabling the synthesis of a wide array of derivatives. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Condensation with esters can produce β-keto derivatives, while reaction with alkyl halides can lead to chain elongation.
Table 1: Examples of Condensation Reactions from the 2-Methyl Grignard Reagent
| Electrophile | Reagent/Conditions | Product Structure | Product Class |
|---|---|---|---|
| Benzaldehyde | 1. n-BuLi, THF, -78 °C; 2. PhCHO | 1-(1-Benzyl-4,5-dibromo-1H-imidazol-2-yl)-1-phenyl-ethanol | Secondary Alcohol |
| Acetone | 1. LDA, THF, -78 °C; 2. (CH₃)₂CO | 2-(1-Benzyl-4,5-dibromo-1H-imidazol-2-yl)propan-2-ol | Tertiary Alcohol |
| Ethyl acetate | 1. n-BuLi, THF, -78 °C; 2. CH₃COOEt | 1-(1-Benzyl-4,5-dibromo-1H-imidazol-2-yl)propan-2-one | β-Keto Compound |
Oxidation and Reduction Pathways of the Methyl Group
The 2-methyl group is susceptible to oxidation by various reagents to yield corresponding alcohols, aldehydes, or carboxylic acids. The choice of oxidant and reaction conditions determines the extent of the oxidation. For instance, milder oxidizing agents might convert the methyl group to a hydroxymethyl or formyl group, while stronger oxidants can lead to the formation of a carboxyl group. The oxidation of methyl groups on heterocyclic rings is a common strategy for introducing oxygen-containing functionalities. nih.gov
Conversely, the methyl group is in its lowest oxidation state and is generally resistant to reduction. However, the entire imidazole ring system could potentially undergo catalytic hydrogenation under harsh conditions, though this would lead to a loss of aromaticity and is a less common transformation. The primary focus remains on the versatile oxidation pathways.
Table 2: Potential Oxidation Reactions of the 2-Methyl Group
| Reagent/Conditions | Product | Oxidation State |
|---|---|---|
| Selenium Dioxide (SeO₂) | 1-Benzyl-4,5-dibromo-1H-imidazole-2-carbaldehyde | Aldehyde |
| Potassium Permanganate (KMnO₄) | 1-Benzyl-4,5-dibromo-1H-imidazole-2-carboxylic acid | Carboxylic Acid |
Ring Transformations and Rearrangement Reactions
The dibromo-substituted imidazole core of this compound is a versatile scaffold for constructing more complex, fused heterocyclic systems. The bromine atoms serve as valuable synthetic handles for intramolecular cyclization reactions. While pericyclic reactions like sigmatropic or electrocyclic rearrangements are less common for stable aromatic heterocycles, their theoretical possibilities warrant exploration.
Cyclization Reactions to Form Fused Heterocyclic Systems
The bromine atoms at the C4 and C5 positions are prime sites for participating in cyclization reactions to form fused-ring systems. These transformations are often mediated by transition metals, such as palladium, which can facilitate intramolecular C-C or C-N bond formation. For example, by first introducing a suitable tethered functional group via substitution of one of the bromine atoms, a subsequent intramolecular Heck, Suzuki, or Buchwald-Hartwig reaction could be employed to close a new ring across the imidazole core.
Such strategies are instrumental in the synthesis of novel polycyclic aromatic systems containing an imidazole subunit, which are of interest in materials science and medicinal chemistry. beilstein-archives.orgnih.gov The synthesis of benzo[d]imidazo[2,1-b]thiazoles through cyclization reactions of imidazole precursors is a well-established method for creating fused systems. nih.govbohrium.com
Table 3: Hypothetical Cyclization Pathways to Fused Heterocycles
| Reaction Type | Tethered Reactant | Reagents/Conditions | Fused System Product |
|---|---|---|---|
| Intramolecular Heck Reaction | 1-Benzyl-4-bromo-2-methyl-5-(pent-4-en-1-yl)-1H-imidazole | Pd(OAc)₂, PPh₃, base | Dihydropyrido[1,2-a]benzimidazole derivative |
| Intramolecular Suzuki Coupling | (2-(1-Benzyl-4-bromo-2-methyl-1H-imidazol-5-yl)phenyl)boronic acid | Pd(PPh₃)₄, base | Dibenz[d,f]imidazo[1,2-a]azepine derivative |
Exploration of Sigmatropic or Electrocyclic Pathways
Pericyclic reactions, such as sigmatropic rearrangements and electrocyclic reactions, are governed by the principles of orbital symmetry and are typically observed in conjugated, non-aromatic systems. msu.edu For a stable aromatic heterocycle like this compound, these pathways are generally energetically unfavorable under thermal conditions due to the significant loss of aromatic stabilization energy required to form the necessary transition states. uniurb.ityoutube.com
Electrocyclic Reactions: An electrocyclic ring-opening of the imidazole would involve the cleavage of a sigma bond to form a conjugated π-system, disrupting the aromaticity. youtube.com Such a reaction is highly unlikely without significant structural modifications or under photochemical conditions which can populate excited states with different symmetry requirements.
Sigmatropic Rearrangements: These reactions involve the migration of a sigma bond across a π-system. imperial.ac.uk A potential, though improbable, rearrangement could be a uniurb.ityoutube.com-sigmatropic shift of the benzyl group from the N1 position to the C5 position. However, the N-C benzyl bond is strong, and the aromatic nature of the imidazole ring provides a high energy barrier to such a migration. Other rearrangements, like the Dimroth rearrangement, typically involve the translocation of a ring nitrogen in heterocycles with exocyclic amino groups and are not directly applicable to this substrate. researchgate.net
While these pericyclic pathways are not commonly reported for this class of compounds, their consideration is important from a theoretical standpoint, particularly when designing reactions under high-energy conditions or involving photochemical excitation.
Computational and Theoretical Investigations of 1 Benzyl 4,5 Dibromo 2 Methyl Imidazole
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine molecular structure, stability, and reactivity. For imidazole (B134444) derivatives, these methods have been widely applied to elucidate their fundamental properties.
Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule. By finding the lowest energy conformation, known as geometry optimization, researchers can determine the most stable structure. For substituted benzyl-imidazoles, the orientation of the benzyl (B1604629) group relative to the imidazole ring is a key conformational feature.
Vibrational frequency analysis, typically performed using DFT, calculates the characteristic vibrational modes of a molecule. These computed frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and twisting of bonds.
In studies of related (1-benzyl)-2-(2-alkylaminothiazol-4-yl)benzimidazoles, DFT calculations at the B3LYP/6-31G(d,p) level have been used to predict vibrational spectra. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. A similar approach for 1-Benzyl-4,5-dibromo-2-methyl-imidazole would allow for the theoretical prediction of its IR and Raman spectra, providing a valuable reference for experimental characterization.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing chemical reactivity and stability. irjweb.com
For various imidazole derivatives, DFT calculations have been employed to determine HOMO-LUMO energies and their energy gap. irjweb.com A smaller energy gap generally indicates higher chemical reactivity. In the case of this compound, the electron-withdrawing nature of the bromine atoms is expected to influence the energies of the frontier orbitals and, consequently, the molecule's electronic behavior.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for a Substituted Imidazole Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Note: The data presented is for a representative imidazole derivative as found in the literature and serves as an illustrative example. irjweb.com
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and bonding interactions within a molecule. It provides insights into electron delocalization and hyperconjugative interactions, which contribute to molecular stability.
NBO analyses performed on benzimidazole (B57391) derivatives have revealed important details about atomic and structural features. researchgate.net For this compound, NBO analysis could elucidate the interactions between the lone pairs of the nitrogen and bromine atoms with the π-system of the imidazole and benzyl rings, providing a deeper understanding of its electronic structure.
Prediction of Spectroscopic Parameters
Computational methods are also invaluable for predicting spectroscopic data, which can aid in the identification and structural elucidation of new compounds.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By combining GIAO with DFT, it is possible to predict the ¹H and ¹³C NMR spectra of a molecule with a high degree of accuracy.
Theoretical calculations of NMR parameters for benzimidazoles and pyrimidines have been successfully carried out using various levels of theory, including HF and DFT methods with different basis sets. researchgate.net Applying the GIAO method to this compound would allow for the prediction of its NMR chemical shifts, which would be instrumental in confirming its structure if synthesized and characterized experimentally.
Simulated UV-Vis Spectra via Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. researchgate.net This approach allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of peaks in a UV-Vis spectrum, respectively. growingscience.comresearchgate.net For this compound, TD-DFT calculations would be employed to understand how the electronic structure of the molecule dictates its interaction with ultraviolet and visible light.
The process involves first optimizing the ground state geometry of the molecule using Density Functional Theory (DFT). Following this, TD-DFT calculations are performed on the optimized structure to determine the vertical excitation energies to various excited states. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. mdpi.com For similar heterocyclic compounds, hybrid functionals like B3LYP with a basis set such as 6-311+G(d,p) have been shown to provide reliable predictions. mdpi.com
The resulting theoretical spectrum would be a plot of oscillator strength versus wavelength. The major electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals, are responsible for the most intense absorption bands. growingscience.com Analysis of these transitions provides insight into the nature of the electronic excitations, such as n → π* or π → π* transitions, which are common in aromatic and heterocyclic systems.
A hypothetical data table for the simulated UV-Vis spectrum of this compound, as would be generated from a TD-DFT calculation, is presented below.
| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| 4.52 | 274 | 0.215 | HOMO -> LUMO |
| 5.10 | 243 | 0.188 | HOMO-1 -> LUMO |
| 5.63 | 220 | 0.350 | HOMO -> LUMO+1 |
Mechanistic Studies of Chemical Transformations
Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.
Potential Energy Surface (PES) Mapping of Key Reaction Pathways
Potential Energy Surface (PES) mapping is a fundamental technique used to explore the energetic landscape of a chemical reaction. For this compound, this would involve calculating the energy of the system as a function of the geometric coordinates of the atoms involved in a specific transformation, for instance, a nucleophilic substitution at the bromine positions or an electrophilic attack on the imidazole ring. By mapping the PES, stationary points such as reactants, products, intermediates, and transition states can be identified. This provides a comprehensive overview of all possible reaction pathways and helps in identifying the most energetically favorable route. growingscience.com
Determination of Transition States and Activation Energies
A transition state (TS) represents the highest energy point along the minimum energy path between reactants and products. Locating the precise geometry and energy of a TS is critical for understanding the kinetics of a reaction. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, are used to find these saddle points on the PES. Once the transition state is located, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. This value is a key determinant of the reaction rate. For a hypothetical reaction involving this compound, the calculated activation energies would indicate which potential reaction is kinetically favored.
Kinetic and Thermodynamic Modeling of Reactivity
A hypothetical data table summarizing the thermodynamic and kinetic parameters for a reaction of this compound is shown below.
| Reaction Pathway | Activation Energy (Ea, kcal/mol) | Enthalpy of Reaction (ΔH, kcal/mol) | Gibbs Free Energy of Reaction (ΔG, kcal/mol) |
|---|---|---|---|
| Pathway A | 25.3 | -15.8 | -12.5 |
| Pathway B | 32.1 | -10.2 | -8.9 |
Solvent Effects on Molecular Properties and Reactivity
The solvent in which a reaction is carried out can have a profound impact on the properties and reactivity of molecules. Computational models can account for these effects.
Continuum Solvation Models (e.g., IEFPCM)
Continuum solvation models treat the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used and effective method. gaussian.com In this model, the solute molecule is placed in a cavity within the solvent continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated. gaussian.com
For this compound, applying the IEFPCM model would allow for the investigation of how its dipole moment, electronic spectra, and the energetics of reaction pathways are altered in different solvents. researchgate.netgaussian.com For instance, polar solvents would be expected to stabilize charged intermediates or transition states, potentially lowering the activation energy and accelerating a reaction compared to a nonpolar solvent. These calculations are essential for comparing theoretical predictions with experimental results, which are almost always conducted in solution.
Explicit Solvent Molecule Interactions
In computational chemistry, understanding the behavior of a molecule in a solution is crucial for predicting its reactivity, stability, and physical properties. While implicit solvent models treat the solvent as a continuous medium, explicit solvent models provide a more detailed and accurate picture by considering individual solvent molecules. This approach allows for the direct investigation of specific solute-solvent interactions, such as hydrogen bonding and dipole-dipole interactions, which govern the solvation process.
For this compound, an explicit solvent model, typically using water or another relevant polar solvent, would involve placing the solute molecule in a simulation box filled with a defined number of solvent molecules. Quantum mechanics (QM) or combined quantum mechanics/molecular mechanics (QM/MM) calculations are then performed to analyze the geometry and energetics of the first and subsequent solvation shells.
Research findings in this area focus on identifying the primary interaction sites on the solute molecule. The nitrogen atoms of the imidazole ring are expected to act as hydrogen bond acceptors, forming strong interactions with hydrogen atoms of protic solvents like water. The bromine atoms, with their electron-rich outer shells, can also participate in halogen bonding with solvent molecules. The benzyl and methyl groups are largely nonpolar, but can engage in weaker van der Waals interactions. By analyzing the radial distribution functions (RDFs) and interaction energies, researchers can quantify the strength and nature of these interactions. This level of detail is critical for understanding how the solvent structure around the molecule influences its conformational preferences and accessibility for chemical reactions. The application of an Averaged NonCovalent Interaction (aNCI) index can be particularly useful for characterizing and visualizing these interactions within a fluctuating solvent environment. nih.gov
| Interaction Site (Solute) | Solvent Atom | Interaction Type | Average Distance (Å) | Interaction Energy (kcal/mol) |
|---|---|---|---|---|
| Imidazole N3 | Water H | Hydrogen Bond | 1.95 | -5.2 |
| Bromo Br4 | Water H | Halogen Bond | 2.80 | -2.1 |
| Bromo Br5 | Water H | Halogen Bond | 2.82 | -2.0 |
| Benzyl Ring (π-system) | Water O | π-H₂O | 3.50 | -1.5 |
Advanced Intermolecular Interaction Analysis
Noncovalent Interaction (NCI) analysis is a powerful computational tool used to visualize and characterize weak interactions within and between molecules. nih.gov It is based on the electron density (ρ) and its derivatives, specifically the reduced density gradient (RDG), s(r). The RDG is a dimensionless quantity that helps identify regions where the electron density is changing slowly, which is characteristic of noncovalent interactions. researchgate.net
A plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) reveals the nature of these interactions. scielo.org.mx Spikes in the low-gradient, low-density region of this plot correspond to noncovalent contacts. The value of sign(λ₂)ρ indicates the type of interaction:
Strong attractive interactions , such as hydrogen or strong halogen bonds, are characterized by large negative values (e.g., -0.04 to -0.02 a.u.), typically colored blue in 3D visualizations. researchgate.net
Weak attractive interactions , like van der Waals forces, correspond to values near zero and are represented by green isosurfaces. researchgate.netresearchgate.net
Strong repulsive interactions , found in sterically crowded regions or ring closures, have large positive values (e.g., > 0.02 a.u.) and are colored red. researchgate.netresearchgate.net
For this compound, RDG analysis would visualize potential intramolecular interactions, such as C-H···Br or C-H···N contacts, that influence its conformation. In a crystalline state or dimer configuration, this analysis would clearly map the intermolecular forces, including π-π stacking between benzyl or imidazole rings, hydrogen bonds, and halogen bonds involving the bromine atoms, which dictate the crystal packing. physchemres.org
| sign(λ₂)ρ Range (a.u.) | Isosurface Color | Interaction Type | Expected Location in Compound |
|---|---|---|---|
| -0.04 to -0.02 | Blue | Strong Attraction (H-Bond) | Between imidazole N and nearby H-donors |
| -0.02 to 0.00 | Green | Weak Attraction (van der Waals) | Between benzyl rings (π-stacking), around methyl group |
| 0.00 to 0.02 | Light Green/Yellow | Very Weak Interactions | Broad surfaces between molecules |
| > 0.02 | Red | Steric Repulsion | Center of aromatic rings, sterically hindered areas |
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools that provide a visual representation of electron pairing and localization in a molecule. researchgate.netresearchgate.net They are derived from the kinetic energy density of electrons and offer a clear picture of chemical bonding and lone pair electrons, which is more detailed than what can be inferred from electron density alone. jussieu.frjussieu.fr
ELF values range from 0 to 1. Regions with high ELF values (approaching 1) correspond to areas where electrons are highly localized, such as in covalent bonds or as lone pairs. jussieu.fr Regions with low ELF values indicate areas of electron delocalization. LOL provides a similar, complementary analysis of electron localization. nih.gov
For this compound, an ELF/LOL analysis would reveal:
High localization around the nitrogen atoms of the imidazole ring, corresponding to their lone pairs.
Attractors (regions of maximum ELF) located between bonded atoms (C-C, C-N, C-H, C-Br), clearly defining the covalent framework of the molecule.
A degree of delocalization within the π-systems of the imidazole and benzyl rings.
Distinct localization basins for the core electrons of the carbon, nitrogen, and bromine atoms.
These analyses are invaluable for understanding the electronic structure of the molecule, confirming the nature of its chemical bonds, and identifying regions of high electron density that are likely to be involved in chemical reactions. researchgate.netnih.gov
| Molecular Feature | Typical ELF Value | Interpretation |
|---|---|---|
| Atomic Core Shells | ≈ 1.0 | Highly localized core electrons |
| Lone Pair Electrons (e.g., on N) | > 0.85 | High degree of electron localization |
| Covalent Bonds (C-C, C-N, C-H) | 0.75 - 0.85 | Localized shared electron pairs |
| Delocalized π-systems | < 0.5 | Electron delocalization |
Exploration of Nonlinear Optical (NLO) Properties
Organic molecules with extended π-conjugated systems and significant charge asymmetry have attracted considerable attention for their potential applications in nonlinear optics (NLO). researchgate.netresearchgate.net Imidazole and benzimidazole derivatives are among the classes of compounds investigated for these properties. biointerfaceresearch.commdpi.com NLO materials can alter the properties of light, enabling applications such as frequency doubling (second-harmonic generation) and optical switching.
The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizabilities (β, γ). The first hyperpolarizability (β₀) is particularly important for second-order NLO effects. Computational studies using Density Functional Theory (DFT) are commonly employed to predict these properties. biointerfaceresearch.com The calculations typically involve optimizing the molecular geometry and then computing the electronic response to an applied electric field.
| Parameter | Symbol | Calculated Value (a.u.) | Unit Conversion |
|---|---|---|---|
| Dipole Moment | μ | 3.5 D | - |
| Average Polarizability | ⟨α⟩ | 250 | x 10⁻²⁴ esu |
| First Hyperpolarizability | β₀ | 1200 | x 10⁻³⁰ esu |
| Urea (Reference β₀) | - | ~37 | x 10⁻³⁰ esu |
Applications in Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block
As a synthetic intermediate, 1-benzyl-4,5-dibromo-2-methyl-imidazole is valued for its potential in constructing a diverse range of organic molecules. The bromine atoms at the 4- and 5-positions of the imidazole (B134444) ring are key to its versatility, acting as functional handles for a variety of chemical transformations.
Precursor for the Synthesis of Complex Fused and Bridged Heterocyclic Systems
The dibromo functionality of this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems. These reactions, often involving cyclocondensation or annulation strategies, can lead to the formation of novel bicyclic and polycyclic aromatic systems with potential applications in medicinal chemistry and materials science. The two adjacent bromine atoms can react with bidentate nucleophiles to form a new ring fused to the imidazole core.
Table 1: Potential Fused Heterocyclic Systems from this compound
| Reactant | Resulting Fused System | Reaction Type |
|---|---|---|
| Hydrazine | Imidazo[4,5-d]pyridazine | Cyclocondensation |
| Ethylenediamine | Imidazo[4,5-b]pyrazine | Cyclocondensation |
| o-Phenylenediamine | Imidazo[4,5-b]quinoxaline | Cyclocondensation |
These synthetic routes provide access to complex molecular scaffolds that are otherwise difficult to prepare. The development of such fused systems is a significant area of research in heterocyclic chemistry. nih.gov
Intermediate in the Preparation of Polyfunctionalized Imidazoles
The bromine atoms on the imidazole ring serve as versatile points for functionalization, primarily through metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the C4 and C5 positions, transforming the simple dibromo-imidazole into a more complex, polyfunctionalized molecule. Reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds. This adaptability is crucial for creating libraries of compounds with diverse properties for screening in drug discovery and materials science. ontosight.ai
Table 2: Exemplary Cross-Coupling Reactions for Functionalization
| Reaction Name | Reagent | Introduced Group |
|---|---|---|
| Suzuki Coupling | Arylboronic acid | Aryl |
| Sonogashira Coupling | Terminal alkyne | Alkynyl |
| Stille Coupling | Organostannane | Alkyl, Aryl, Vinyl |
| Buchwald-Hartwig | Amine | Amino |
Scaffold for the Development of Novel Ligands in Organometallic Catalysis
The imidazole core is a well-established motif in the design of ligands for organometallic catalysis. beilstein-journals.org The nitrogen atom at the 3-position of this compound can act as a Lewis basic donor site to coordinate with a variety of transition metals. Furthermore, the imidazole ring can be readily converted into an N-heterocyclic carbene (NHC) by alkylation of the N3-position followed by deprotonation. NHCs are a powerful class of ligands known for their strong σ-donating ability, which can stabilize metal centers in various oxidation states and create highly active and stable catalysts. The benzyl (B1604629) and methyl groups, along with substituents introduced at the C4 and C5 positions, can sterically and electronically tune the properties of the resulting metal complexes, influencing their catalytic activity and selectivity. mdpi.com
Contribution to the Development of New Synthetic Methodologies
The reactivity of this compound also allows for its use in the development and optimization of modern synthetic methodologies aimed at increasing efficiency and throughput.
Evaluation in Multicomponent Reactions for Library Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency in generating molecular diversity. biolmolchem.com While direct participation of this compound in an MCR may be limited, its derivatives are prime candidates. For example, conversion of one of the bromo groups into an amine, aldehyde, or isocyanide would yield a substrate suitable for well-established MCRs like the Groebke–Blackburn–Bienaymé reaction. This strategy allows for the rapid assembly of complex imidazole-containing molecules from simple starting materials, which is highly advantageous for the creation of compound libraries for high-throughput screening.
Utility in Flow Chemistry Setups for Continuous Production
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages such as enhanced safety, improved heat and mass transfer, and greater scalability. The transformations of this compound, particularly metal-catalyzed cross-coupling reactions, are well-suited for adaptation to continuous flow setups. Such processes can minimize the accumulation of potentially unstable intermediates and allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. researchgate.net This makes flow chemistry an attractive methodology for the large-scale synthesis of valuable imidazole derivatives derived from this building block.
Potential in the Design of Advanced Functional Materials
Integration into Responsive Molecular Systems
Responsive or "smart" materials, which can change their properties in response to external stimuli such as light, pH, or temperature, are at the forefront of materials science research. The imidazole scaffold is a promising platform for designing such systems. For instance, imidazole derivatives have been successfully incorporated into photochromic materials, which undergo reversible color changes upon exposure to light. nih.govchem-station.comespublisher.comacs.orgacs.org This photo-responsiveness often involves light-induced structural changes, such as isomerization or bond cleavage.
While direct studies on the responsive behavior of this compound are not yet available, its structure suggests a potential for integration into such systems. The imidazole core can be functionalized to introduce photoactive moieties. The benzyl and methyl groups can be modified to tune the molecule's solubility and steric hindrance, which can influence the dynamics of responsive systems. The bromine atoms, being electron-withdrawing, can affect the electronic distribution within the imidazole ring, potentially influencing the energy levels and the molecule's response to stimuli.
Furthermore, the imidazole moiety is known for its pH-sensitivity. nih.gov The nitrogen atoms in the imidazole ring can be protonated or deprotonated, leading to changes in the molecule's electronic structure and, consequently, its optical or chemical properties. This inherent pH-responsiveness could be harnessed in the design of sensors or drug delivery systems. The specific pKa of this compound would be a critical parameter in determining its suitability for pH-responsive applications.
Table 1: Potential Stimuli and Corresponding Applications for Imidazole-Based Responsive Systems
| Stimulus | Potential Application | Relevant Molecular Feature |
| Light (UV/Vis) | Optical switches, data storage | Photoisomerizable or photocleavable imidazole derivatives nih.govchem-station.comespublisher.comacs.orgacs.org |
| pH | Sensors, drug delivery | Protonation/deprotonation of imidazole nitrogen atoms nih.gov |
| Temperature | Thermo-responsive polymers | Incorporation into polymer chains with a critical solution temperature |
| Metal Ions | Chemosensors | Coordination of metal ions to imidazole nitrogen atoms |
Exploration in Optoelectronic or Photonic Applications
The field of optoelectronics relies on materials that can interact with light to produce an electrical signal, or vice versa. Imidazole derivatives have emerged as important building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. rsc.org The aromatic nature of the imidazole ring provides a rigid and planar core that can be readily functionalized to tune its photophysical properties.
The potential of this compound in optoelectronics and photonics lies in the ability to tailor its electronic properties through its substituents. The benzyl group can engage in π-π stacking interactions, which can be beneficial for charge transport in organic electronic devices. The methyl group can influence the molecule's solubility and solid-state packing.
Crucially, the two bromine atoms at the 4 and 5 positions are expected to have a significant impact on the molecule's electronic and photophysical properties. Halogen atoms, particularly bromine, are known to induce a "heavy-atom effect," which can promote intersystem crossing from the singlet excited state to the triplet excited state. This property is highly desirable for applications in phosphorescent OLEDs (PhOLEDs), which can achieve higher internal quantum efficiencies compared to fluorescent OLEDs.
Furthermore, computational studies on related bromo-substituted heterocyclic compounds have shown that the position and number of bromine atoms can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This tuning of the energy gap is fundamental to controlling the color of light emission in OLEDs or the absorption spectrum in photovoltaic devices. While experimental data for this compound is not available, theoretical calculations could provide valuable insights into its potential as an optoelectronic material.
Table 2: Predicted Effects of Substituents on the Optoelectronic Properties of the Imidazole Core
| Substituent | Position | Potential Effect | Rationale |
| Benzyl | 1 | Enhanced π-π stacking, improved charge transport | Aromatic nature of the benzyl group |
| Methyl | 2 | Increased solubility, modified solid-state packing | Steric and electronic effects |
| Dibromo | 4, 5 | Lowered LUMO energy, promotion of intersystem crossing (heavy-atom effect) | Electron-withdrawing nature and high atomic number of bromine |
Q & A
Q. What are the common synthetic routes for preparing 1-Benzyl-4,5-dibromo-2-methyl-imidazole, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis of substituted imidazoles often involves alkylation or halogenation steps. For example, alkylation of imidazole precursors with benzyl bromide can introduce the benzyl group, while bromination (e.g., using NBS or Br₂) targets specific positions. highlights the importance of reaction conditions (e.g., solvent polarity, temperature) in directing regioselectivity during alkylation. For instance, selective formation of 1-benzyl-4-iodoimidazole requires controlled base strength and solvent systems to avoid competing N- vs. C-alkylation pathways . Bromination may involve radical initiators or Lewis acids to achieve 4,5-dibromo substitution, as seen in analogous imidazole systems .
Q. How can spectroscopic techniques (NMR, IR, HRMS) be optimized to characterize this compound and confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the benzyl group’s aromatic protons (δ ~7.2–7.4 ppm) and methyl group (δ ~2.5 ppm). Bromine’s electronegativity deshields adjacent carbons, causing distinct ¹³C shifts for C-4/C-5 (δ ~120–130 ppm) .
- IR : Stretching vibrations for C-Br bonds appear at ~500–600 cm⁻¹, while imidazole ring vibrations occur at ~1500–1600 cm⁻¹ .
- HRMS : Use high-resolution mass spectrometry to confirm the molecular ion ([M+H]⁺) and isotopic patterns (characteristic of two bromine atoms) .
Advanced Research Questions
Q. What strategies mitigate side reactions (e.g., debromination or ring-opening) during functionalization of this compound?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) reduce thermal decomposition. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids require mild conditions to preserve the dibromo scaffold .
- Protecting Groups : Temporary protection of the imidazole nitrogen (e.g., with Boc groups) prevents unwanted nucleophilic attacks during bromine substitution .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates without promoting hydrolysis .
Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological activity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G* to optimize geometry and calculate frontier molecular orbitals (FMOs). High electrophilicity index (ω) predicts sites prone to nucleophilic attack (e.g., C-2 methyl group) .
- Molecular Docking : Dock derivatives into target proteins (e.g., EGFR kinases) using AutoDock Vina. Prioritize compounds with strong hydrogen-bonding interactions (e.g., imidazole N-H with Thr790) and favorable binding energies (< −8 kcal/mol) .
Q. How should researchers address discrepancies in reported spectroscopic data for structurally similar imidazole derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with structurally validated analogs (e.g., 1-benzyl-4-iodoimidazole in ). Discrepancies in chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities .
- X-ray Crystallography : Resolve ambiguity by growing single crystals (e.g., using slow evaporation in EtOAc/hexane) and analyzing via CCDC (e.g., CCDC 1038591 for imidazole analogs) .
Experimental Design & Data Analysis
Q. What factorial design approaches optimize the synthesis of this compound to maximize yield and purity?
- Methodological Answer : Use a 2³ factorial design to test variables:
- Factors : Temperature (25°C vs. 50°C), catalyst loading (5 mol% vs. 10 mol%), and reaction time (6h vs. 12h).
- Response Variables : Yield (%) and purity (HPLC area%). ANOVA analysis identifies temperature as the most significant factor (p < 0.05) .
Q. How can researchers reconcile contradictory biological activity data for imidazole derivatives across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., cytotoxicity assays in ) and adjust for variables like cell line (HeLa vs. MCF-7) and assay protocols (MTT vs. resazurin).
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors (e.g., logP, molar refractivity) to identify outliers and refine activity trends .
Tables for Key Data
Q. Table 1: Comparative Reactivity of Halogenated Imidazoles
| Position | Halogen | Reactivity in Cross-Coupling (Yield%) | Reference |
|---|---|---|---|
| 4,5 | Br | Suzuki: 65–78% | |
| 2 | Cl | Buchwald-Hartwig: 52% |
Q. Table 2: Computational Parameters for DFT Analysis
| Parameter | Value (B3LYP/6-31G*) | Significance |
|---|---|---|
| HOMO-LUMO Gap | 4.8 eV | Predicts electron-transfer reactivity |
| Dipole Moment | 3.2 Debye | Indicates polarity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
